Oxacycloheptadec-13-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxacycloheptadec-13-en-2-one is a chemical compound with the molecular formula C16H28O2. It is a lactone, specifically a macrocyclic lactone, which is known for its musky odor. This compound is often used in the fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxacycloheptadec-13-en-2-one typically involves the cyclization of long-chain hydroxy acids. One common method includes the use of trimethyl orthoformate and diacetyl oxide as reagents . The reaction conditions often require an acidic catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxacycloheptadec-13-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the lactone to a diol or other reduced forms.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Oxacycloheptadec-13-en-2-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of macrocyclic lactones and their reactivity.
Biology: Its musky odor makes it useful in studies of olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic uses is ongoing, particularly in the field of aromatherapy.
Mechanism of Action
The mechanism by which oxacycloheptadec-13-en-2-one exerts its effects is primarily through its interaction with olfactory receptors. These receptors, located in the nasal epithelium, bind to the compound and trigger a signal transduction pathway that results in the perception of its musky odor. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Oxacycloheptadec-8-en-2-one: Another macrocyclic lactone with a similar structure but differing in the position of the double bond.
Ambrettolide: Known for its use in fragrances, it shares a similar musky odor but has a different molecular structure.
Uniqueness
Oxacycloheptadec-13-en-2-one is unique due to its specific double bond position, which influences its odor profile and reactivity. This makes it particularly valuable in the fragrance industry for creating distinct scents.
Properties
CAS No. |
94022-32-9 |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(13E)-1-oxacycloheptadec-13-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h7,9H,1-6,8,10-15H2/b9-7+ |
InChI Key |
XWCWYOGCIDZQFF-VQHVLOKHSA-N |
Isomeric SMILES |
C1CCCCCC(=O)OCCC/C=C/CCCC1 |
Canonical SMILES |
C1CCCCCC(=O)OCCCC=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.